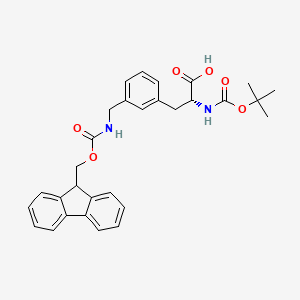

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

“(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a protected amino acid derivative featuring orthogonal protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the phenyl-substituted aminomethyl moiety and the tert-butoxycarbonyl (Boc) group on the α-amino acid backbone. These groups enable sequential deprotection during solid-phase peptide synthesis (SPPS), making the compound valuable in peptide and drug development . Its structure includes a meta-substituted phenyl ring (3-position) with an Fmoc-protected aminomethyl group and an R-configuration at the chiral center, critical for stereospecific interactions in biological systems .

Properties

IUPAC Name |

(2R)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428047 | |

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213080-68-2 | |

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a complex organic compound, is part of the amino acid derivatives class, notable for its intricate structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a fluorenyl moiety, which enhances lipophilicity and bioavailability, making it a candidate for various biological interactions. The structure includes:

- Fluorenyl group : Enhances interaction with biological membranes.

- Amino acid backbone : Imparts properties typical of amino acids and their derivatives.

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets. The fluorenyl group can engage in hydrophobic interactions with proteins, while the amino acid functionalities may facilitate hydrogen bonding and ionic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Interactions with various receptors can modulate signaling pathways.

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by modulating immune responses and cytokine production. This is particularly relevant in conditions characterized by chronic inflammation.

Neuroprotective Effects

Certain analogs have been investigated for their neuroprotective properties, showing promise in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Comparative Analysis of Similar Compounds

A comparison table illustrates the biological activities of structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study on fluorenone derivatives reported effective inhibition against the InhA enzyme crucial for mycobacterial fatty acid biosynthesis, suggesting potential therapeutic applications in tuberculosis treatment .

- Antiproliferative Activity : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives indicated significant antiproliferative effects against cancer cell lines, acting as type I topoisomerase inhibitors .

Scientific Research Applications

Applications in Medicinal Chemistry

-

Peptide Synthesis :

- The compound serves as a building block in the synthesis of peptides. Its structure allows for the incorporation of various functionalities, making it versatile for creating peptide libraries for drug discovery.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogs that exhibited enhanced biological activity against cancer cell lines .

-

Drug Development :

- This compound has been explored for its potential use in developing drugs targeting specific receptors involved in various diseases, including cancer and neurodegenerative disorders.

- Case Study : A research team reported the development of a new class of anti-cancer agents derived from this compound, demonstrating significant cytotoxic effects in vitro against multiple cancer types .

-

Bioconjugation :

- The ability to introduce fluorophores or other tags makes this compound suitable for bioconjugation applications, allowing for the tracking of peptides and proteins in biological studies.

- Case Study : In Bioconjugate Chemistry, researchers described how they used this compound to create fluorescently labeled peptides, facilitating real-time imaging of cellular processes .

Applications in Material Science

-

Polymer Chemistry :

- The compound can be utilized as a monomer in the synthesis of functionalized polymers, which can have applications in drug delivery systems and biomaterials.

- Case Study : A study highlighted the use of (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid to create biodegradable polymers with controlled release properties for therapeutic agents .

-

Nanotechnology :

- Its derivatives have been explored in the development of nanoparticles for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents.

- Case Study : Research published in Advanced Drug Delivery Reviews discussed how nanoparticles formed using this compound showed improved targeting capabilities to tumor sites compared to conventional delivery methods .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Halogenated (e.g., difluoro, trifluoromethyl) or polar (hydroxyl) groups modulate lipophilicity and solubility. For example, the 4-hydroxyphenyl analog (C₂₃H₁₉NO₅) exhibits higher polarity than the trifluoromethyl derivative (C₂₅H₂₀F₃NO₄) .

- Stereochemistry : The R-configuration in the target compound contrasts with S-isomers (e.g., ), which may exhibit divergent binding affinities in chiral environments.

- Orthogonal Protection : The Fmoc/Boc combination allows sequential deprotection (Fmoc: base-sensitive; Boc: acid-sensitive), critical for SPPS .

Physicochemical Properties

- Solubility: Hydroxyl and amino groups enhance aqueous solubility (e.g., 4-hydroxyphenyl analog ), while halogenated or aromatic groups increase organic solvent compatibility (e.g., trifluoromethylphenyl analog ).

- Stability : Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is removed via piperidine .

Research Findings

- Antiviral Activity: (S)-isomers with cyclohexylmethylamino groups (e.g., 882376 in ) inhibit HIV-1 entry, with potency influenced by substituent bulk and hydrophobicity.

- Stereospecificity : R-configuration in the target compound may enhance compatibility with proteolytic enzymes compared to S-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.